4-(2,5-Difluorophenyl)pyrrolidin-3-amine
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Overview
Description
4-(2,5-Difluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2,5-difluorophenyl group. The presence of the difluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,5-difluorophenyl group. One common method involves the reaction of 2,5-difluorobenzylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(2,5-Difluorophenyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolizines share structural similarities with 4-(2,5-Difluorophenyl)pyrrolidin-3-amine.
Difluorophenyl compounds: Other compounds containing the difluorophenyl group, such as 2,5-difluorobenzylamine, exhibit similar chemical properties
Uniqueness
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the 2,5-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H12F2N2 |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12F2N2/c11-6-1-2-9(12)7(3-6)8-4-14-5-10(8)13/h1-3,8,10,14H,4-5,13H2 |
InChI Key |
VHACPANAAGRBDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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